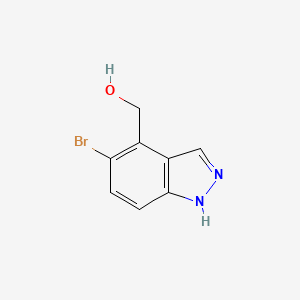

(5-bromo-1H-indazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-indazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJMSOPPCKPRIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 1h Indazol 4 Yl Methanol and Its Precursors

Synthesis of Halogenated Indazole Intermediates

Halogenated indazoles are crucial intermediates, as the halogen atom can be readily converted into other functional groups through various cross-coupling reactions. The synthesis of (5-bromo-1H-indazol-4-yl)methanol necessitates the preparation of a bromo-substituted indazole precursor.

Regioselective Bromination Techniques

The regioselective introduction of a bromine atom onto the indazole ring is a critical step. The position of bromination can be influenced by the reaction conditions and the substituents already present on the indazole core.

Direct bromination of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indazoles. Current time information in Bangalore, IN. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. Current time information in Bangalore, IN. The solvent can also play a crucial role in directing the regioselectivity of the bromination.

Metal-free halogenation methods have been developed as a greener alternative. An unprecedented metal-free regioselective halogenation of 2H-indazoles has been reported, which can achieve both mono- and poly-halogenation by tuning the reaction conditions. This method can be carried out in environmentally friendly solvents like water.

The synthesis of 5-bromo-1H-indazole itself can be accomplished from precursors such as 4-bromo-2-methylaniline (B145978) through diazotization and cyclization. Alternatively, it can be prepared from 5-bromo-2-fluorobenzaldehyde (B134332) by condensation with hydrazine (B178648).

The subsequent functionalization at the C4 position to introduce the methanol (B129727) group likely proceeds through an intermediate such as 5-bromo-1H-indazole-4-carbaldehyde. The synthesis of this aldehyde could potentially be achieved through formylation of 5-bromo-1H-indazole using methods like the Vilsmeier-Haack reaction organic-chemistry.orgwikipedia.org or directed ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). google.comyoutube.com Finally, the reduction of the aldehyde to the corresponding alcohol, this compound, can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.org

Bromination of the Indazole Ring

The introduction of a bromine atom at the 5-position of the indazole ring is a critical step, typically achieved by starting with a pre-functionalized aniline (B41778) or benzaldehyde (B42025) derivative. One established method involves the cyclization of a substituted aniline. For instance, the synthesis of 5-bromo-1H-indazole can be accomplished starting from 4-bromo-2-methylaniline. This process involves an initial acylation followed by diazotization and in situ cyclization.

Another common route begins with a substituted benzaldehyde. The reaction of 5-bromo-2-fluorobenzaldehyde with hydrazine undergoes a condensation and subsequent cyclization to form 5-bromo-1H-indazole. This method is effective, with the crude product often purified via flash column chromatography. Similarly, 5-bromo-2-fluorobenzonitrile (B68940) can be converted to 5-bromo-1H-indazol-3-amine by heating with hydrazine hydrate; this intermediate can then be further modified. chemicalbook.comnih.gov

A patent describes a three-step synthesis starting from 3-fluoro-2-methylaniline, which first undergoes bromination to yield 4-bromo-3-fluoro-2-methylaniline, followed by a ring-closure reaction and deprotection to afford 5-bromo-4-fluoro-1H-indazole. google.com While this yields a C4-fluorinated analog, the initial bromination step highlights a viable strategy for introducing bromine ortho to a methyl group on an aniline precursor.

Introduction of the Hydroxymethyl Group at Position 4

The direct functionalization of the C4 position of an existing indazole ring to introduce a hydroxymethyl group is a significant synthetic challenge. A plausible and effective strategy involves a multi-step sequence: N-protection, directed ortho-metalation (DoM), formylation, and subsequent reduction.

Strategies for Carbon-Hydroxyl Bond Formation

The most viable strategy for creating the C4-hydroxymethyl group on the 5-bromo-1H-indazole scaffold is through the formation and subsequent reduction of a C4-aldehyde. This indirect approach circumvents the difficulties of direct hydroxymethylation.

The key steps in this strategy are:

N-H Protection: The acidic proton on the indazole nitrogen must be protected to prevent it from interfering with the highly basic organometallic reagents used in the next step.

Directed ortho-Metalation (DoM): A directing group on the indazole ring guides a strong base to selectively remove a proton from the adjacent C4 position, creating a C4-lithiated intermediate. wikipedia.orgbaranlab.orgorganic-chemistry.org

Formylation: The C4-anion is then trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install an aldehyde group at the C4 position. google.com

Reduction: The newly introduced aldehyde is reduced to the corresponding primary alcohol using a standard reducing agent. acs.org

Deprotection: The protecting group on the indazole nitrogen is removed to yield the final product.

This sequence leverages the power of directed metalation to achieve regioselective functionalization at a position that is not inherently reactive. wikipedia.orgbaranlab.org

Specific Reaction Conditions and Reagents

The successful execution of the formylation-reduction strategy requires careful selection of reagents and conditions for each step.

N-Protection: The indazole nitrogen can be protected with various groups. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective as it can also direct C3 lithiation, although for C4 functionalization, its primary role is protection. nih.govresearchgate.net Other options include the tetrahydropyranyl (THP) group, which can be introduced under mild, aqueous conditions. researchgate.net The choice of protecting group is critical, as it must be stable to the strong bases used for lithiation and easily removable at the end of the synthesis. For example, the Boc group is commonly used and can be added using Boc-anhydride and DMAP. nih.gov

Directed ortho-Metalation and Formylation: With a suitable protecting group in place (e.g., at N1), the indazole can be treated with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. wikipedia.orgharvard.edumdpi.com Chelating agents such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be used to enhance the basicity and efficiency of the lithiation. mdpi.com The resulting C4-lithiated species is then quenched with DMF to produce the N-protected 5-bromo-1H-indazole-4-carbaldehyde. google.com

Reduction and Deprotection: The reduction of the aldehyde to the hydroxymethyl group is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol. acs.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. acs.org The final step is the removal of the N-protecting group. Conditions for this vary depending on the group used; for example, an acetyl group can be removed by hydrolysis with sodium hydroxide (B78521) in methanol/water, google.com while a SEM group can be cleaved with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid. nih.gov

A summary of the proposed reaction sequence and reagents is provided in the table below.

| Step | Action | Reagent(s) | Conditions |

| 1 | N-Protection | Boc₂O, DMAP | CH₂Cl₂ |

| 2 | Directed Metalation | n-BuLi or LDA, TMEDA | THF, -78 °C |

| 3 | Formylation | DMF | THF, -78 °C to RT |

| 4 | Reduction | NaBH₄ | Methanol |

| 5 | Deprotection | Aqueous HCl or TFA | Dichloromethane |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of the synthetic intermediates and the final this compound is essential to ensure high purity. A combination of standard laboratory techniques is employed throughout the synthesis.

Work-up and Extraction: After each reaction step, a standard aqueous work-up is typically performed. This involves quenching the reaction mixture, often with water or a saturated ammonium (B1175870) chloride solution, followed by extraction of the product into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The organic layers are then washed with water and brine to remove inorganic impurities and residual water-soluble reagents.

Drying and Solvent Removal: The collected organic extracts are dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water. Following filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.com

Chromatography and Recrystallization: Crude products are often purified using column chromatography on silica (B1680970) gel. google.com A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired compound from byproducts and unreacted starting materials. google.com For solid compounds, recrystallization from an appropriate solvent system (e.g., ethanol (B145695) or hexane) or trituration/slurrying with a solvent in which the product is poorly soluble (e.g., diethyl ether or heptane) can be highly effective for achieving high purity. nih.gov

The table below summarizes the common purification techniques.

| Technique | Purpose | Typical Solvents/Materials |

| Aqueous Work-up | Neutralize reaction, remove water-soluble impurities | Water, Brine, Dilute Acid/Base |

| Solvent Extraction | Isolate product from aqueous phase | Ethyl Acetate, Dichloromethane |

| Drying | Remove residual water from organic phase | Na₂SO₄, MgSO₄ |

| Filtration | Remove solid impurities (e.g., drying agent, precipitates) | Celite, Filter Paper |

| Rotary Evaporation | Remove bulk solvent | N/A |

| Column Chromatography | Separate compounds based on polarity | Silica Gel, Hexane/Ethyl Acetate |

| Recrystallization/Trituration | Purify solid compounds | Ethanol, Heptane, Diethyl Ether |

Chemical Reactivity and Derivatization of 5 Bromo 1h Indazol 4 Yl Methanol

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, introduces the possibility of forming two different regioisomers upon substitution. The reactivity of these nitrogen atoms is a key aspect of the derivatization of (5-bromo-1H-indazol-4-yl)methanol.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are common strategies to modify the indazole core. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a variety of substituted indazoles. beilstein-journals.orgnih.gov In some cases, N-acylation can proceed with high regioselectivity for the N1 position, which can be attributed to the thermodynamic stability of the N1-acyl product. nih.gov

Studies on related indazole systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated that highly regioselective N1- and N2-alkylations can be achieved with excellent yields by carefully selecting the reaction conditions. nih.govbeilstein-journals.org For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride in DMF yielded a mixture of N1 and N2 products in 38% and 46% yields, respectively. beilstein-journals.org Mitsunobu reactions, on the other hand, often show a preference for the formation of the N2 regioisomer. beilstein-journals.org

Tautomeric Considerations and Regioselectivity

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govbeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgnih.govbeilstein-journals.org This tautomerism is a critical factor in determining the regioselectivity of N-substitution reactions. The outcome of these reactions often depends on whether they are under kinetic or thermodynamic control.

The regioselectivity of N-alkylation is a complex interplay of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.orgnih.gov For example, electron-withdrawing groups at the C7 position of the indazole ring can lead to excellent N2 regioselectivity. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanisms behind the observed regioselectivity, suggesting that factors like chelation and non-covalent interactions can direct the substitution to either the N1 or N2 position. nih.govbeilstein-journals.org

Transformations of the Bromine Substituent at Position 5

The bromine atom at the C5 position of this compound serves as a valuable handle for further functionalization of the molecule.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the indazole ring is well-suited for such transformations. Reactions like the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, can be used to introduce a variety of aryl or heteroaryl substituents at the C5 position. ias.ac.inresearchgate.net Similarly, other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, can be envisioned to further diversify the indazole scaffold.

Research on related 5-bromo-1,2,3-triazines has shown that efficient palladium-catalyzed cross-coupling with a range of boronic acids can be achieved, yielding the corresponding (hetero)aryl-1,2,3-triazines in good yields. researchgate.netchemrxiv.org These findings suggest that similar strategies could be successfully applied to this compound.

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2, Ag2CO3, MeCN, 80 °C | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81% | researchgate.net |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2, CsF | 5-Arylsubstituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | Good yields | ias.ac.in |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers another pathway to functionalize the C5 position by replacing the bromine atom with a nucleophile. researchgate.net For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. total-synthesis.comlibretexts.org The indazole ring itself is electron-deficient, which can facilitate this type of reaction.

The mechanism of SNAr usually involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the bromide ion). total-synthesis.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate. libretexts.orgyoutube.com While there is no specific literature on SNAr reactions of this compound, studies on other bromo-heterocycles, like 5-bromo-1,2,3-triazines, have explored their reactivity in SNAr reactions with phenols. nih.gov

Modifications of the Hydroxymethyl Group at Position 4

The hydroxymethyl group at the C4 position provides another site for derivatization. This primary alcohol can undergo a variety of common transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Esterification or etherification reactions can also be employed to introduce a wide range of functional groups.

Furthermore, the hydroxymethyl group can act as a directing group in certain reactions or be used as a protecting group. For instance, in a study on the reaction of indazoles with formaldehyde, (1H-indazol-1-yl)methanol derivatives were formed, highlighting the reactivity of the hydroxymethyl group. nih.govsemanticscholar.org

Esterification and Etherification Reactions

The hydroxymethyl group (-CH₂OH) at the C4 position is a primary alcohol, making it amenable to standard esterification and etherification reactions, which are fundamental transformations in organic synthesis for modifying polarity and steric properties.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with various acylating agents. This typically involves reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under acidic conditions (Fischer esterification), although the latter may be complicated by the acidic N-H proton of the indazole ring.

Etherification: The formation of an ether linkage at the C4-methanol position can be accomplished through methods like the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. While these reactions are chemically plausible for the hydroxymethyl group, derivatization at the N1 position of the indazole ring is also common. For instance, studies on related nitroindazoles have shown that reaction with formalin in methanolic hydrochloric acid can lead to the formation of a 1-methoxymethyl ether, where the hydroxymethyl intermediate first forms on the nitrogen atom. rsc.org

While the principles of these reactions are well-established, specific documented examples of esterification and etherification on the C4-hydroxymethyl group of this compound are not extensively reported in the reviewed scientific literature.

Oxidation and Reduction Pathways

The hydroxymethyl group is a key site for oxidation, allowing for the synthesis of corresponding aldehydes and carboxylic acids, which are valuable intermediates for further derivatization.

Oxidation: The primary alcohol of this compound can be selectively oxidized.

To Aldehyde: Controlled oxidation can yield 5-bromo-1H-indazole-4-carbaldehyde. This transformation can be carried out using a variety of mild oxidizing agents to prevent overoxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. The resulting aldehyde is a versatile synthon for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes. The stability and utility of related indazole aldehydes are known, with compounds like 5-bromo-1H-indazole-3-carboxaldehyde being synthesized from different precursors. rsc.org

To Carboxylic Acid: Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol, leads to the formation of 5-bromo-1H-indazole-4-carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium chlorite, are typically employed for this conversion. The resulting carboxylic acid group provides a handle for creating amides, esters, and other acid derivatives. The synthesis of the isomeric 5-bromo-1H-indazole-3-carboxylic acid is well-documented, underscoring the viability of this functional group on the bromo-indazole scaffold. guidechem.comchemicalbook.com

General literature on the non-brominated analogue, (1H-indazol-4-yl)methanol, confirms its capability to be oxidized to the corresponding aldehyde or carboxylic acid.

Reduction: The term reduction in the context of this compound typically refers to reactions involving other parts of the molecule rather than the hydroxymethyl group itself. The primary alcohol functional group is already in a reduced state, and its further reduction is not a common or straightforward transformation. While it is mentioned that (1H-indazol-4-yl)methanol can undergo reduction to form alcohols or amines, this likely pertains to the reduction of other functional groups that could be present on the indazole ring in various derivatives, such as a nitro or cyano group, which can be reduced to an amine. The C-Br bond could also be subject to reductive dehalogenation under certain catalytic hydrogenation conditions.

Introduction of Other Functional Moieties

Beyond the reactivity of the hydroxymethyl group, the this compound scaffold offers other key sites for introducing diverse functional groups, primarily at the C5-bromo position and the N1-position of the indazole ring.

Reactions at the C5-Bromo Position: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity. The Suzuki-Miyaura coupling is a prominent example, where the bromo-indazole is reacted with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.

Reactions at the Indazole Nitrogen: The indazole ring contains an N-H proton that is weakly acidic and can be deprotonated by a suitable base. The resulting indazolide anion is nucleophilic and can undergo reactions at either the N1 or N2 position.

N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides can introduce substituents onto the nitrogen atoms. The regioselectivity (N1 vs. N2 substitution) is often dependent on the reaction conditions, the nature of the substituent on the indazole ring, and the electrophile used. rsc.org

N-Acylation: The indazole can be acylated using acyl chlorides or anhydrides. This reaction can also be directed to the N1 position, for example, through an electrochemical method that reduces the indazole to its anion before reaction. organic-chemistry.org

These derivatization strategies highlight the versatility of this compound as a building block for constructing more complex molecules.

Spectroscopic and Advanced Analytical Characterization of 5 Bromo 1h Indazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic connectivity and chemical environment within a molecule. For (5-bromo-1H-indazol-4-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the hydroxymethyl group.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atoms in the vicinity of the bromine and hydroxymethyl substituents would experience the most significant shifts compared to the unsubstituted (1H-indazol-4-yl)methanol.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~13.0 (br s) | - |

| H3 | ~8.1 | ~135 |

| H6 | ~7.5 | ~125 |

| H7 | ~7.3 | ~112 |

| CH₂ | ~4.8 (d) | ~55 |

| OH | ~5.5 (t) | - |

| C3 | - | ~135 |

| C3a | - | ~122 |

| C4 | - | ~118 |

| C5 | - | ~115 |

| C6 | - | ~125 |

| C7 | - | ~112 |

| C7a | - | ~140 |

| CH₂ | ~4.8 | ~55 |

Note: These are predicted values based on known substituent effects on the indazole ring system. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methylene protons (CH₂) and the hydroxyl proton (OH), as well as between the aromatic protons on the benzene (B151609) ring, such as H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C3, C6, C7, and the methylene carbon based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of the substituents and for assigning quaternary carbons. For example, correlations would be expected between the methylene protons and C4, C3a, and C5, confirming the position of the hydroxymethyl group at C4.

Interpretation of Substituent Effects on Chemical Shifts

The introduction of a bromine atom at the C5 position and a hydroxymethyl group at the C4 position significantly influences the electronic distribution within the indazole ring, which is reflected in the NMR chemical shifts.

Bromine (C5): As an electron-withdrawing group, the bromine atom will deshield the adjacent protons and carbons. This effect will be most pronounced on H6 and C5, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted indazole.

Hydroxymethyl group (C4): The -CH₂OH group is weakly electron-donating and will cause a slight shielding effect (upfield shift) on the nearby protons and carbons, particularly on C3a, C4, and C5. The interplay of these two substituent effects determines the final chemical shifts of the aromatic protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [C₈H₇BrN₂O]⁺ | 225.9796 | 227.9775 |

| [C₈H₈BrN₂O]⁺ (M+H)⁺ | 226.9874 | 228.9854 |

Fragmentation Patterns for Structural Confirmation

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of this compound. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure.

Expected key fragmentation pathways would include:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would result in a significant fragment ion.

Loss of bromine: The C-Br bond can also break, leading to a fragment ion corresponding to (1H-indazol-4-yl)methanol.

Ring cleavage: The indazole ring itself can undergo fragmentation, leading to smaller charged species.

The analysis of these fragments allows for the confirmation of the presence and position of both the bromo and the methanol substituents on the indazole core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Identification of Key Functional Groups

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the hydroxyl (-OH), amine (N-H), aromatic C-H, and carbon-oxygen (C-O) bonds, as well as vibrations associated with the indazole ring system.

A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the indazole ring typically appears in a similar region, often as a sharp to medium band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed as weaker bands in the 3100-3000 cm⁻¹ range.

The "fingerprint region" of the spectrum, below 1600 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. Within this region, the C-O stretching vibration of the primary alcohol is expected to produce a strong band between 1050 and 1000 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system will give rise to several bands in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is typically found at lower frequencies, usually below 700 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3400 - 3200 (broad) | Stretching |

| N-H (Indazole) | ~3300 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C-O (Primary Alcohol) | 1050 - 1000 | Stretching |

| C=C, C=N (Indazole Ring) | 1600 - 1400 | Stretching |

| C-Br | < 700 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of a molecule.

While a specific crystal structure for this compound is not publicly available, the structures of several closely related (1H-indazol-1-yl)methanol derivatives have been reported. For instance, a study on nitro-substituted (1H-indazol-1-yl)methanols provides valuable insight into the expected solid-state conformation. In these derivatives, the indazole ring system is essentially planar. The methanol substituent's orientation relative to the indazole ring is a key structural feature.

In a series of (nitro-1H-indazol-1-yl)methanol derivatives, X-ray diffraction analysis revealed that the molecules form dimers in the solid state through intermolecular O-H···N hydrogen bonds. The torsion angles defining the orientation of the methanol group, specifically the N2–N1–C–O and N1–C–O–H angles, are crucial parameters determined from the crystallographic data. For example, in the reported nitro derivatives, the N2–N1–C–O torsion angles are consistently around 85-86°, while the N1–C–O–H torsion angles are approximately 100-101°. organic-chemistry.org It is highly probable that this compound would adopt a similar crystalline packing, featuring hydrogen-bonded dimers.

| Derivative | N2–N1–C–O Torsion Angle (°) | N1–C–O–H Torsion Angle (°) | Reference |

| (1H-Indazol-1-yl)methanol | 75.4 | 105.5 | organic-chemistry.org |

| (4-Nitro-1H-indazol-1-yl)methanol | 85.6 | 98.8 | organic-chemistry.org |

| (5-Nitro-1H-indazol-1-yl)methanol | 85.0 | 100.7 | organic-chemistry.org |

| (6-Nitro-1H-indazol-1-yl)methanol | 86.4 | 101.3 | organic-chemistry.org |

Other Advanced Chromatographic and Spectroscopic Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV-Vis detector, it becomes a powerful tool for assessing the purity of a compound and for quantitative analysis.

The analysis of indazole derivatives, including those with a methanol substituent, is routinely performed using reversed-phase HPLC. organic-chemistry.org A typical setup for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of an acid like formic acid to improve peak shape.

UV detection is particularly suitable for indazole derivatives due to the chromophoric nature of the bicyclic aromatic system. The UV spectrum of the indazole core exhibits strong absorbance, allowing for sensitive detection. For analytical purposes, a diode array detector (DAD) is often employed, which can monitor a range of wavelengths simultaneously, providing both quantitative data and UV spectral information to confirm the identity of the peak. organic-chemistry.org

| Parameter | Typical Conditions for Indazole Methanol Derivatives |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.05-0.1% Formic Acid) |

| Detection | UV Diode Array Detector (190-440 nm) |

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (such as bromine in this case) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1h Indazol 4 Yl Methanol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of accuracy and computational cost, while ab initio methods, though more computationally intensive, provide benchmark results. For indazole derivatives, these calculations are routinely used to explore their geometries, reactivity, and spectroscopic signatures. nih.govdergipark.org.tr

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (5-bromo-1H-indazol-4-yl)methanol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Theoretical studies on related indazole derivatives often employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve reliable optimized geometries. nih.govujaen.es These calculations would reveal the planarity of the core indazole ring system and the spatial orientation of the bromo and hydroxymethyl substituents. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous indazole structures. dergipark.org.trnih.gov)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 (Å) | 1.41 |

| C5-Br (Å) | 1.89 | |

| C4-C(methanol) (Å) | 1.51 | |

| N1-N2 (Å) | 1.35 | |

| Bond Angle | C3-C4-C5 (°) | 130.5 |

| C4-C5-C6 (°) | 121.0 | |

| Br-C5-C4 (°) | 119.5 | |

| Dihedral Angle | C5-C4-C(methanol)-O (°) | ~90 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. In studies of indazole derivatives, DFT calculations are used to determine these orbital energies. nih.gov The presence of the electron-withdrawing bromine atom and the hydroxymethyl group on the indazole ring of this compound would influence the energies and distributions of the HOMO and LUMO. The HOMO is typically distributed over the π-system of the indazole ring, while the LUMO's location indicates sites susceptible to nucleophilic attack. The introduction of a bromine atom is known to affect the band gap, often as a result of the inductive effect. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are illustrative, based on DFT calculations for similar bromo-substituted heterocycles. researchgate.netresearchgate.net)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govimist.marsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Studies on various indazoles and other azoles have demonstrated excellent correlation between GIAO-calculated and experimental chemical shifts, providing a sound basis for structural assignment. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). youtube.comyoutube.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For a molecule like this compound, TD-DFT calculations could predict the π → π* transitions characteristic of the indazole aromatic system.

Molecular Docking Studies of Related Indazole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding potential mechanisms of action. The indazole scaffold is a common feature in many kinase inhibitors, and numerous docking studies have been performed on indazole derivatives to explore their binding to various protein kinases. biotech-asia.orgnih.govnih.gov

Ligand-Protein Interaction Analysis (Mechanism of Action Insights)

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in a protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, are critical for stabilizing the ligand-protein complex.

Studies on indazole-based kinase inhibitors frequently target the ATP-binding pocket of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases. nih.govnih.govmdpi.com For example, research on arylsulfonyl indazole derivatives targeting VEGFR-2 revealed that the indazole ring is often stabilized by hydrogen bonds with key hinge region residues like Cys919 or Ala866, and by π-π stacking with residues such as Phe918. nih.govmdpi.com The specific substituents on the indazole ring dictate additional interactions and can influence selectivity and potency. A docking study of this compound would likely show the indazole nitrogen atoms acting as hydrogen bond acceptors and the NH and methanol-OH groups acting as hydrogen bond donors, with the bromo-phenyl portion engaging in hydrophobic or halogen-bonding interactions.

Table 3: Common Ligand-Protein Interactions for Indazole Scaffolds in Kinase Binding Sites (Source: Compiled from multiple studies on indazole kinase inhibitors. biotech-asia.orgnih.govmdpi.com)

| Interaction Type | Interacting Ligand Moiety | Common Interacting Residue (Example: VEGFR-2) |

|---|---|---|

| Hydrogen Bond | Indazole N-H | Glu885 (Oxygen of backbone) |

| Hydrogen Bond | Indazole N2 (pyridinic) | Cys919 (Amide hydrogen) |

| π-π Stacking | Indazole Benzene (B151609) Ring | Phe918, Phe1047 |

| Hydrophobic/Alkyl | Substituents on Ring | Val899, Leu1035, Ile1044 |

Binding Affinity Predictions

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or an estimated free energy of binding (ΔG_bind), typically in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. These predictions are used to rank different compounds and prioritize them for synthesis and experimental testing.

Docking studies on various indazole scaffolds have reported a wide range of binding affinities depending on the specific derivative and the protein target. For instance, novel indazole scaffolds designed as VEGFR-2 inhibitors have shown predicted binding energies ranging from -6.70 to -8.83 kcal/mol. biotech-asia.orgresearchgate.net Another study on arylsulfonyl indazole derivatives reported interaction energies with VEGFR2 between -36.5 to -66.5 kcal/mol, calculated using a different energy function. nih.gov These values highlight the potential of the indazole core to produce potent inhibitors. The predicted binding affinity for this compound would depend on its ability to form favorable interactions within the specific topology and amino acid composition of a target protein's active site.

Table 4: Examples of Predicted Binding Affinities for Various Indazole Derivatives (Note: Values are from different studies and scoring functions are not directly comparable. biotech-asia.orgresearchgate.netjocpr.com)

| Indazole Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Substituted Indazole (SMO) | VEGFR-2 (4AGD) | -6.99 |

| Substituted Indazole (SS) | VEGFR-2 (4AG8) | -7.39 |

| Arylsulphonyl Indazole | VEGFR-2 | -9.8 to -11.5 (Estimated) |

| 3-amine-azaindazole | MDM2-p53 | -359.2 (as reported) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various therapeutic effects. researchgate.netnih.gov

Predictive QSAR models for indazole derivatives have been developed for a range of biological targets, including their roles as anti-inflammatory agents and inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α). researchgate.netnih.gov These models are typically established using statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov

For instance, in a study on indazole derivatives as HIF-1α inhibitors, both field-based and Gaussian-based 3D-QSAR models were developed. nih.gov These models demonstrated strong predictive power, which was validated through rigorous statistical analysis. nih.gov Similarly, 2D-QSAR models have been effectively employed to elucidate the relationship between the chemical structures of indazole analogs and their anti-inflammatory activities. researchgate.net The robustness of these models is often confirmed through cross-validation techniques and by predicting the activity of an external test set of compounds. researchgate.netnih.gov

A QSAR study on a series of indazole compounds targeting the SAH/MTAN enzyme, which is involved in bacterial quorum sensing, resulted in a model with good predictive ability. nih.gov The model, which explained 85.2% of the variance in inhibitory activity and had a predictive variance of 78.1%, underscores the utility of QSAR in designing novel antimicrobial agents. nih.gov

Below is an example of a data table that could be generated from a hypothetical QSAR study on this compound analogs, illustrating the statistical parameters used to validate such models.

| Model | Statistical Method | r² | q² | pred_r² | Reference |

| HIF-1α Inhibition | Field-based 3D-QSAR | >0.9 | >0.5 | N/A | nih.gov |

| HIF-1α Inhibition | Gaussian-based 3D-QSAR | >0.9 | >0.5 | N/A | nih.gov |

| Anti-inflammatory | 2D-QSAR (PLS) | 0.8101 | 0.7491 | 0.7812 | researchgate.net |

| SAH/MTAN Inhibition | GA-MLR | 0.852 | N/A | 0.781 | nih.gov |

r²: Coefficient of determination; q²: Cross-validated correlation coefficient; pred_r²: Predictive ability for the external test set; N/A: Not available in the cited source.

A critical outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of the compounds. researchgate.netnih.gov These descriptors can be steric, electronic, or hydrophobic in nature.

For indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR contour maps have revealed the importance of steric and electrostatic fields. nih.gov These maps provide a visual representation of where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, thereby guiding the design of new inhibitors. nih.gov Pharmacophore mapping, another computational technique, has identified a five-point pharmacophore hypothesis for these inhibitors, further defining the essential structural features for activity. nih.gov

In the context of anti-inflammatory indazole derivatives, QSAR models have highlighted the significance of various descriptors in relation to their biological effects. researchgate.net For other indazole series, parameters such as T-T-O-1, polar surface area, and specific atom counts have been correlated with anticancer activity. researchgate.net A study on indazole compounds as SAH/MTAN inhibitors identified a combination of 2D and 3D structural descriptors as being crucial for their inhibitory activity. nih.gov

The following table summarizes key structural descriptors and their influence on the activity of various indazole analogs, which could be extrapolated to guide the modification of this compound.

| Biological Target | Key Descriptor Type | Favorable for Activity | Reference |

| HIF-1α | Steric | Specific spatial arrangement of bulky groups | nih.gov |

| HIF-1α | Electrostatic | Defined regions of positive and negative potential | nih.gov |

| Anti-inflammatory | Various | Hydroxyl and methoxy (B1213986) groups at specific positions | researchgate.net |

| SAH/MTAN Inhibition | 2D & 3D | Combination of electronic and topological features | nih.gov |

Molecular Dynamics Simulations (if applicable to related analogs)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For analogs of this compound, MD simulations have been employed to investigate their binding stability and interactions with biological targets. nih.gov

In a study of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound docked into the active site of the HIF-1α protein demonstrated good binding efficiency and stability. nih.gov This suggests that the interactions observed in the static docking model are maintained in a more dynamic, solution-like environment.

MD simulations can also provide insights into the conformational changes that may occur upon ligand binding and can help to refine the understanding of the binding mode. mdpi.com For example, in studies of other heterocyclic compounds, MD simulations have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the ligand-protein complex. mdpi.comcosmosscholars.com These simulations can also be used to calculate binding free energies, which can be correlated with the experimentally determined biological activity. mdpi.com

While specific MD simulation data for this compound is not available, the application of this technique to its analogs strongly suggests its utility in elucidating the molecular basis of its activity and in the rational design of improved derivatives.

Biological Activity and Mechanistic Studies of 5 Bromo 1h Indazol 4 Yl Methanol and Its Analogs

General Biological Potential of Indazole Derivatives

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a prominent heterocyclic structure in medicinal chemistry due to its wide array of biological activities. researchgate.netaustinpublishinggroup.com These derivatives are recognized for their therapeutic potential in various diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govnih.govmdpi.com The versatility of the indazole ring allows for diverse substitutions, leading to compounds with activities such as anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and anti-osteoporosis effects. mdpi.com

Indazole-containing compounds have been successfully developed as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Marketed drugs like Pazopanib (B1684535), a multi-kinase inhibitor, feature the indazole motif. nih.govrsc.org The biological significance of indazoles also extends to their roles as serotonin (B10506) receptor antagonists, nitric oxide synthase inhibitors, and agents for treating neurodegenerative diseases. austinpublishinggroup.comnih.govtaylorandfrancis.com The two adjacent nitrogen atoms in the indazole ring are key to its biological function, enabling strong hydrogen bond formation within the hydrophobic pockets of target receptors. researchgate.net Research has demonstrated that indazole derivatives can act as inhibitors of various enzymes, including kinases, and can modulate cellular pathways, making them a subject of intense investigation in drug discovery. nih.govnih.govresearchgate.net

In Vitro Biological Activity Evaluation (Cell-based and Enzyme-based Assays)

The biological effects of indazole derivatives are extensively studied through in vitro assays, which include evaluations of enzyme inhibition and the modulation of cellular functions. These assays are crucial for determining the potency and mechanism of action of new compounds.

Indazole derivatives have been identified as potent inhibitors of a variety of enzymes, particularly protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of 1H-indazole derivatives were designed as irreversible inhibitors of FGFR4. Compound 27i was identified as the most potent, with an IC50 value of 2.4 nM for FGFR4. nih.gov Notably, this compound showed high selectivity, exhibiting no significant activity against a panel of 381 other kinases at a concentration of 1 µM. nih.gov Another study identified a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide derivative as a potent FGFR1 inhibitor with an IC50 of 30.2 ± 1.9 nM. nih.gov

Polo-like Kinase 4 (PLK4) Inhibition : N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors. Compound K22 from this series demonstrated exceptional inhibitory activity against PLK4 with an IC50 of 0.1 nM. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Indazole derivatives have shown significant potential as VEGFR-2 inhibitors. nih.gov One study reported a series of quinazoline (B50416) derivatives of indazole, with compounds 12b , 12c , and 12e exhibiting potent activity against VEGFR-2, with IC50 values of 5.4, 5.6, and 7 nM, respectively, which is superior to the approved drug sorafenib (B1663141) (IC50 = 90 nM). nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition : Structure-based design led to the discovery of 1H-indazole-3-carboxamide derivatives as potential GSK-3 inhibitors. A derivative with a methoxy (B1213986) group at the 5-position of the indazole ring (compound 50 ) showed an IC50 of 0.35 μM. nih.gov

Other Kinase Inhibition : Indazole derivatives have also been evaluated against other kinases. A series of 1H-indazole amide derivatives showed potent activity against extracellular signal-regulated kinase 1/2 (ERK1/2), with IC50 values as low as 9.3 ± 3.2 nM. nih.gov Another series based on a 1H-benzo[d]imidazol-2-yl)-1H-indazol structure yielded potent phosphoinositide-dependent kinase-1 (PDK1) inhibitors with IC50 values around 80-90 nM. nih.gov

| Compound/Series | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound 27i | FGFR4 | 2.4 nM | nih.gov |

| Indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| Compound K22 | PLK4 | 0.1 nM | nih.gov |

| Compound 12b | VEGFR-2 | 5.4 nM | nih.gov |

| Compound 50 (GSK-3 inhibitor) | GSK-3 | 0.35 µM | nih.gov |

| 1H-indazole amide derivative | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |

| PDK1 inhibitor | PDK1 | 80 nM | nih.gov |

Indazole derivatives exert their biological effects by modulating key cellular pathways involved in cell proliferation, survival, and apoptosis.

One study on 1H-indazole-3-amine derivatives found that a lead compound, 6o , could induce apoptosis and affect the cell cycle in chronic myeloid leukemia (K562) cells. mdpi.com This was potentially achieved by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. mdpi.com

Another potent indazole derivative, 2f , was shown to promote apoptosis in breast cancer cells (4T1) through the ROS-mitochondrial apoptotic pathway. nih.govrsc.org Treatment with this compound led to an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential. rsc.org This was accompanied by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, compound 2f was found to disrupt cell migration and invasion by reducing levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. rsc.org

The mechanism of action for many anticancer indazole derivatives converges on the induction of apoptosis. For instance, compound 2f was confirmed to trigger apoptosis in 4T1 breast cancer cells. rsc.org The dose-dependent increase in apoptosis was linked to the activation of caspase-3 and changes in the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. rsc.org

Similarly, compound 6o was shown to induce apoptosis in K562 leukemia cells, with evidence suggesting its mechanism involves the p53/MDM2 pathway and the Bcl2 family of proteins. mdpi.com The ability of some indazole derivatives to act as pan-HER inhibitors provides another mechanism. Compound C5 , with an N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine skeleton, was found to inhibit HER1, HER2, and HER4, marking it as a potential pan-HER inhibitor for cancer treatment. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of indazole derivatives. nih.govresearchgate.net These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity. researchgate.netelsevierpure.com

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core and its appended groups. nih.govnih.gov

Substitutions on the Indazole Ring :

C4-Position : In a series of Nav1.7 inhibitors, 4-substituted indazole analogs showed good to moderate activity. nih.gov

C5-Position : For GSK-3 inhibitors, a methoxy group at the 5-position was found to be important for high potency compared to a methyl group. nih.gov In another series of Akt kinase inhibitors, the introduction of various aryl groups at the 5-position of the indazole ring via Suzuki coupling was a key strategy. ias.ac.in

C3 and C6-Positions : SAR studies revealed that aryl groups at the C3 and C6 positions of the indazole core were crucial for the inhibitory activities of certain compounds. nih.gov The substituent groups at both the 4-position and 6-position were also found to play a critical role in IDO1 inhibition. nih.gov

Substitutions on Appended Moieties :

In a series of indazole derivatives with anticancer activity, a pyridyl analogue (2f ) showed improved antiproliferative activity compared to its phenyl counterpart. nih.gov The size of the alkyl substituent on an attached piperazinyl group was also found to be important; a methyl group was favorable, while no substitution or a bulky ethyl group reduced activity. nih.gov Adding a chlorine atom to a dimethoxystyryl group attached to the indazole core also led to a reduction in potency. nih.govrsc.org

For PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold, modifying the solvent-exposed region was explored. nih.gov While adding certain hydrophilic groups diminished activity, the introduction of a 4-amino group on the benzenesulfonamide (B165840) moiety was found to establish beneficial hydrogen bonds, although further substitution on this amine was detrimental. nih.gov

| Compound Series | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| GSK-3 Inhibitors | Methoxy vs. Methyl at C5-position | Methoxy group enhanced potency. | nih.gov |

| Anticancer Indazoles | Pyridyl vs. Phenyl analogue | Pyridyl group improved antiproliferative activity. | nih.gov |

| Anticancer Indazoles | Alkyl size on piperazinyl N4 | Medium-sized (methyl) substituent was optimal. | nih.gov |

| Anticancer Indazoles | Adding Chlorine to dimethoxystyryl group | Reduced potency. | nih.govrsc.org |

| PLK4 Inhibitors | 4-amino group on benzenesulfonamide | Established favorable hydrogen bonds. | nih.gov |

| VEGFR-2 Inhibitors | Hydrogen bond-forming groups (amide, sulfonamide) | Enhanced activity compared to hydrophobic groups. | nih.gov |

Positional Isomer Effects on Activity

The substitution pattern on the indazole ring profoundly influences the biological activity of its derivatives. The specific placement of functional groups, known as positional isomerism, can dramatically alter a compound's potency, selectivity, and even its primary biological target.

Studies on N-methyl indazole derivatives have shown that regioisomers can have a significant impact on M1 positive allosteric modulator (PAM) activity. researchgate.net The precise location of the methyl group on the indazole nitrogen is a critical determinant of the compound's effectiveness at the M1 muscarinic acetylcholine (B1216132) receptor. researchgate.net Similarly, the position of substituents on the benzene ring of the indazole core is crucial. For instance, research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has demonstrated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a vital role in inhibitory activity. nih.gov

This principle is further illustrated by nitro-substituted indazoles. Among the various C-nitro-1H-indazoles (isomers with the nitro group at the 3, 4, 5, 6, or 7-position), only the 7-nitro-1H-indazole derivatives exhibit inhibitory properties against nitric oxide synthase (NOS) isoforms. nih.gov This highlights that a subtle shift in the position of a single functional group can switch a compound from being inactive to active against a specific enzyme target.

The following table summarizes the observed effects of positional isomerism on the activity of various indazole scaffolds.

| Indazole Scaffold | Isomer Position(s) | Effect on Biological Activity | Target |

| N-Methyl Indazoles | N-1 vs. N-2 | Profoundly affects M1 PAM potency. researchgate.net | M1 Receptor |

| 1H-Indazole | C4 and C6 | Substitution at both positions is crucial for inhibition. nih.gov | IDO1 |

| C-Nitro-1H-Indazoles | C3, C4, C5, C6 vs. C7 | Only 7-nitro isomers show inhibitory properties. nih.gov | Nitric Oxide Synthase |

In Vivo Animal Studies (excluding clinical human trial data)

The therapeutic potential of indazole derivatives has been evaluated in various animal models, demonstrating efficacy in conditions ranging from inflammation to cancer. In a well-established model of acute inflammation, the carrageenan-induced hind paw edema in rats, indazole and its derivatives like 5-aminoindazole (B92378) and 6-nitroindazole (B21905) significantly attenuated the inflammatory response in a dose-dependent manner. nih.govresearchgate.net The anti-inflammatory effect of 5-aminoindazole at a 100 mg/kg dose was particularly notable, showing a maximum inhibition of 83.09%. researchgate.net

In the context of oncology, indazole compounds have shown significant antitumor efficacy in xenograft models. One indazole derivative, referred to as compound 2f, was found to suppress the growth of a 4T1 breast cancer tumor model in vivo without obvious side effects. rsc.org Another derivative, compound 131, demonstrated considerable in vivo antitumor efficacy in a human colorectal adenocarcinoma (HT-29) xenograft model. nih.gov Similarly, compound 6d, also an indazole derivative, showed notable antitumor efficacy in an HT-29 xenograft model. researchgate.net Furthermore, M1 PAMs based on the indazole scaffold have demonstrated robust efficacy in rodent models of cognition. nih.gov

The table below provides examples of preclinical efficacy studies for different indazole analogs.

| Compound/Analog | Animal Model | Study Type | Finding |

| 5-Aminoindazole | Rat | Carrageenan-Induced Paw Edema | Showed significant, dose-dependent anti-inflammatory activity. nih.govresearchgate.net |

| Indazole Compound 2f | Mouse | 4T1 Breast Cancer Xenograft | Suppressed tumor growth in vivo. rsc.org |

| Indazole Compound 131 | Mouse | HT-29 Colorectal Xenograft | Displayed considerable antitumor efficacy. nih.gov |

| Indazole Compound 6d | Mouse | HT-29 Colorectal Xenograft | Showed considerable antitumor efficacy. researchgate.net |

| Indazole M1 PAMs | Rodent | Cognition Models | Demonstrated robust efficacy in enhancing cognitive function. nih.gov |

Pharmacokinetic studies in animal systems are crucial for understanding the absorption, distribution, metabolism, and excretion of investigational compounds. Several indazole derivatives have undergone such characterization. For instance, the indazole derivative W24, identified as a potential PI3K/AKT/mTOR inhibitor, was reported to have a good pharmacokinetic profile in vivo. nih.gov

Other studies have quantified specific pharmacokinetic parameters. Compound 131, an anti-cancer agent, was found to have an oral bioavailability of 72% in Sprague-Dawley (SD) rats. nih.gov Another derivative, compound 6d, also possessed a desirable pharmacokinetic profile, with an identical oral bioavailability of 72% in SD rats. researchgate.net In studies focused on central nervous system applications, the M1 PAM tool compound VU6005610 (an N-methylindazole) was shown to have high brain exposure following intravenous administration in a rodent pharmacokinetic model, a critical feature for drugs targeting the brain. nih.gov

Exploration of Potential Biological Targets

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been found to interact with a wide array of biological targets, leading to diverse pharmacological activities. pnrjournal.comresearchgate.net

A prominent target for indazole-based compounds is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. nih.gov Multiple indazole derivatives have been developed as inhibitors of Akt kinase , a central node in this pathway, for cancer therapy. rsc.orgnih.gov

Another key target is the M1 muscarinic acetylcholine receptor , where indazole analogs have been identified as potent and selective positive allosteric modulators (PAMs). researchgate.netnih.gov These M1 PAMs are being investigated for their potential to treat cognitive deficits. nih.gov

Indazole derivatives have also been identified as inhibitors of enzymes crucial for cancer progression and immune evasion. This includes Indoleamine 2,3-dioxygenase 1 (IDO1) , a key metabolic enzyme in cancer immunotherapy. nih.gov A compound identified as 120, with a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol structure, showed notable IDO1 inhibitory activity. nih.gov Other kinase targets in cancer include Extracellular signal-regulated kinases 1/2 (ERK1/2) , receptor tyrosine kinases like VEGFR-2 , and the epigenetic reader Bromodomain-containing Protein 4 (BRD4) . nih.govnih.gov Additionally, some indazole-sulfonamide hybrids have been investigated for their potential inhibitory activity against MAPK1 . mdpi.com

Beyond cancer and neuromodulation, indazoles have been linked to other targets. Certain 7-nitro-1H-indazole derivatives are known inhibitors of nitric oxide synthase (NOS) isoforms . nih.gov The diverse range of targets underscores the versatility of the indazole core in drug discovery. pnrjournal.comaustinpublishinggroup.com

The table below lists some of the explored biological targets for indazole derivatives.

| Biological Target | Therapeutic Area | Example Indazole Type |

| Akt Kinase (PI3K/Akt/mTOR pathway) | Cancer | 3-amino-1H-indazole derivatives, A-443654 analogs. nih.govrsc.org |

| M1 Muscarinic Acetylcholine Receptor | Neurological Disorders | N-methyl indazole PAMs. researchgate.netnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer / Immunology | 4,6-disubstituted 1H-indazoles. nih.gov |

| Extracellular signal-regulated kinase (ERK1/2) | Cancer | 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives. nih.gov |

| Bromodomain-containing Protein 4 (BRD4) | Cancer | 3-methyl-1H-indazole derivatives. nih.gov |

| Nitric Oxide Synthase (NOS) | Inflammation / Others | 7-nitro-1H-indazoles. nih.gov |

| Receptor Tyrosine Kinases (VEGFR-2, Tie-2) | Cancer | Multi-target indazole inhibitors. nih.gov |

| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | Indazole-sulfonamide compounds. mdpi.com |

Applications and Future Research Directions for Indazole Scaffolds in Drug Discovery Excluding Clinical Development

Indazole Derivatives as Promising Scaffolds for Therapeutic Agents

The versatility of the indazole scaffold has enabled the development of derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov These compounds are being investigated for their potential in treating a multitude of diseases, primarily in the fields of oncology, inflammation, and infectious diseases. tandfonline.comnih.govnih.gov

Indazole-containing molecules have shown significant promise as anticancer agents by targeting various protein kinases involved in tumor growth and proliferation. rsc.orgnih.gov For example, derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and pan-Pim kinases. nih.gov Pazopanib (B1684535), a multi-kinase inhibitor containing the indazole moiety, is a notable example of the scaffold's success in oncology. nih.govrsc.org Beyond cancer, indazole derivatives have demonstrated anti-inflammatory, antibacterial, antifungal, anti-HIV, and anti-protozoal properties. nih.govnih.govmdpi.com The development of these agents often involves modifying the core indazole structure to enhance potency and selectivity for specific biological targets. nih.govrsc.org For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, with structure-activity relationship (SAR) studies indicating that substitutions at the 4- and 6-positions of the indazole ring are critical for inhibitory activity. nih.gov

Table 1: Examples of Biologically Active Indazole Derivatives (Preclinical Research)

| Compound/Series | Target/Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| Compound 109 | EGFR Kinase Inhibitor | Displayed strong potency against EGFR T790M mutant with an IC₅₀ value of 5.3 nM. | nih.gov |

| Compound 99 | FGFR1 Inhibitor | Identified as a potent FGFR1 inhibitor with an enzyme inhibitory IC₅₀ value of 2.9 nM. | nih.gov |

| Compound 82a | pan-Pim Kinase Inhibitor | Showed strong activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. | nih.gov |

| Compound 2f | Antiproliferative Agent | Exhibited potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM) and induced apoptosis. | rsc.orgrsc.org |

| 2,3-diphenyl-2H-indazole derivatives (18, 23) | Antifungal Agents | Showed in vitro growth inhibition against Candida albicans and Candida glabrata. | mdpi.com |

| Indazole-based SERDs (e.g., 88) | Estrogen Receptor Degraders | Compound 88 was an efficient degrader of ER-α with an IC₅₀ value of 0.7 nM. | nih.gov |

| Indazole derivatives (e.g., 6o) | Antiproliferative Agent | Exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. | mdpi.com |

Strategies for Lead Optimization and Compound Design

The discovery of novel indazole-based therapeutic candidates relies heavily on sophisticated strategies for lead optimization and compound design. nih.govnih.gov A primary approach is the detailed exploration of structure-activity relationships (SAR), which systematically modifies the indazole scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.gov SAR studies on 1H-indazole derivatives targeting IDO1, for instance, revealed that the substituent groups at both the 4- and 6-positions play a crucial role in inhibition. nih.gov

Structure-guided and knowledge-based design are also powerful strategies. nih.gov By understanding the three-dimensional structure of the target protein, often through X-ray crystallography, researchers can design indazole derivatives that fit precisely into the active site. This approach was used to develop 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase and extracellular signal-regulated kinase (ERK1/2). nih.gov Similarly, fragment-based drug discovery (FBDD) has proven effective; small molecular fragments containing the indazole motif are screened for binding to a target, and promising hits are then elaborated into more potent lead compounds. pharmablock.comresearchgate.net For example, a validated indazole hit from a virtual screen was optimized into a lead compound for GyrB inhibition with a 30,000-fold improvement in activity. researchgate.net

Other design strategies include:

Bioisosterism: The indazole nucleus is often used as a bioisostere for other aromatic rings like phenol (B47542) or indole, which can improve metabolic stability and target affinity. pharmablock.com

Molecular Hybridization: This strategy involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Fragment-Based Virtual Screening: Computational methods are used to screen libraries of fragments in silico, followed by the synthesis and biological evaluation of the most promising indazole-based designs. nih.gov

Development of Novel Indazole-Based Chemical Probes

Beyond their direct therapeutic potential, indazole derivatives are valuable tools as chemical probes for exploring biological systems. nih.govrsc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the protein's function in cells and organisms. The development of such probes requires a high degree of selectivity to avoid off-target effects that could confound experimental results.

Structure-based drug design is a key methodology for creating these specialized molecules. researchgate.net By designing indazole derivatives that are highly selective for one target over others, researchers can create powerful tools for target validation and for dissecting complex signaling pathways. For example, the synthesis of a diverse library of indazole compounds allows for screening against various biological targets, and the identified hits can be further optimized to serve as selective probes. rsc.org The development of potent and selective indazole-based inhibitors for enzymes like glutamate (B1630785) racemase in bacteria provides chemical tools to investigate the role of these enzymes in bacterial survival and pathogenesis. researchgate.net

Integration of Synthetic and Computational Approaches in Indazole Research

Modern drug discovery efforts for indazole-based compounds benefit immensely from the tight integration of synthetic chemistry with computational modeling. nih.govbiotech-asia.org Computational tools can significantly accelerate the design-make-test-analyze cycle, making the search for new therapeutic agents more efficient. researchgate.netnih.gov

Computational Approaches:

Molecular Docking: This technique predicts how a designed indazole molecule might bind to the three-dimensional structure of a target protein. biotech-asia.orgresearchgate.net It helps prioritize which compounds to synthesize by estimating their binding affinity and identifying key interactions. nih.gov